molecular formula C6H6Cl3N3 B067708 2,6-dichloropyridine-4-carboximidamide Hydrochloride CAS No. 175204-59-8

2,6-dichloropyridine-4-carboximidamide Hydrochloride

Cat. No.: B067708
CAS No.: 175204-59-8
M. Wt: 226.5 g/mol
InChI Key: UUYKXMZAQVBDQZ-UHFFFAOYSA-N
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Description

2,6-Dichloropyridine-4-carboximidamide Hydrochloride is a chemical compound with the molecular formula C6H5Cl2N3·HCl. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions, and a carboximidamide group at the 4 position. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes .

Scientific Research Applications

2,6-Dichloropyridine-4-carboximidamide Hydrochloride has several applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloropyridine-4-carboximidamide Hydrochloride typically involves the chlorination of pyridine derivatives followed by the introduction of the carboximidamide group. One common method includes the reaction of 2,6-dichloropyridine with cyanamide under acidic conditions to form the carboximidamide group. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloropyridine-4-carboximidamide Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Carboxylic acids, nitriles, and other oxidized derivatives.

    Reduction Products: Amines, alcohols, and other reduced derivatives

Mechanism of Action

The mechanism of action of 2,6-Dichloropyridine-4-carboximidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzyme activity, binding to active sites, or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyridine: Another chlorinated pyridine derivative with chlorine atoms at the 2 and 4 positions.

    2,6-Dichloropyridine: Similar to 2,6-Dichloropyridine-4-carboximidamide Hydrochloride but lacks the carboximidamide group.

    2,6-Dichloroisonicotinamide: Contains a carboxamide group instead of a carboximidamide group

Uniqueness

This compound is unique due to the presence of both chlorine atoms and the carboximidamide group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

2,6-dichloropyridine-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3.ClH/c7-4-1-3(6(9)10)2-5(8)11-4;/h1-2H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYKXMZAQVBDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381930
Record name 2,6-dichloropyridine-4-carboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-59-8
Record name 2,6-dichloropyridine-4-carboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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